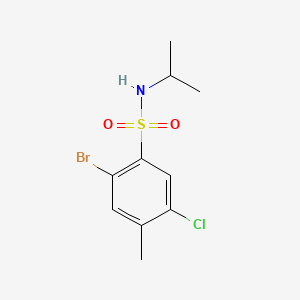

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide

Beschreibung

2-Bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide is a substituted benzenesulfonamide characterized by halogen (bromo and chloro), methyl, and isopropyl functional groups. Sulfonamides are widely studied for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects . The compound’s structure combines electron-withdrawing halogen substituents and lipophilic alkyl groups, which may enhance its pharmacokinetic properties.

Eigenschaften

Molekularformel |

C10H13BrClNO2S |

|---|---|

Molekulargewicht |

326.64 g/mol |

IUPAC-Name |

2-bromo-5-chloro-4-methyl-N-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H13BrClNO2S/c1-6(2)13-16(14,15)10-5-9(12)7(3)4-8(10)11/h4-6,13H,1-3H3 |

InChI-Schlüssel |

NXWHYAMQJWSZTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps, including halogenation, sulfonamidation, and alkylation. The process begins with the halogenation of a suitable benzene derivative to introduce bromine and chlorine atoms. This is followed by the introduction of the sulfonamide group through a reaction with a sulfonyl chloride. Finally, the isopropyl and methyl groups are introduced via alkylation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted benzenesulfonamides, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Substituents and Functional Groups

Key Observations :

- Halogen Effects : Bromo and chloro substituents are common in antimicrobial and antitumor agents . The target compound’s halogen placement (C2 and C5) may enhance steric hindrance compared to naphthalene-containing analogs .

- Functional Groups : Unlike benzamide derivatives (e.g., ), the sulfonamide moiety in the target compound may confer stronger hydrogen-bonding capacity, influencing receptor binding .

Key Observations :

- Melting Points : Compound 11 () exhibits a moderate melting point (177–180°C), suggesting moderate crystallinity, which may correlate with the target compound’s stability.

Biologische Aktivität

2-Bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H13BrClNO2S

- Molecular Weight : 326.64 g/mol

- Structure : The compound features a benzenesulfonamide core with bromine and chlorine substituents, along with isopropyl and methyl groups which contribute to its unique chemical properties.

Antimicrobial Activity

Research indicates that 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action may involve interference with bacterial enzyme activity or disruption of cell wall synthesis .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, its ability to bind to certain receptors involved in cell proliferation and survival has been noted, indicating potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide. SAR studies have identified key functional groups that influence its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances binding affinity to target enzymes |

| Chlorine | Modulates lipophilicity, influencing cell permeability |

| Isopropyl | Increases molecular stability and bioavailability |

These findings suggest that modifications to the substituents could lead to improved efficacy against specific targets .

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial effects of various sulfonamide derivatives, 2-bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating strong potential for clinical applications .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound demonstrated that it could inhibit the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis via the mitochondrial pathway, suggesting that it could be further developed as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.